

Technical Guide: Butethamine Molecular Formula and Weight Verification

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Compound of Interest

Compound Name: Butethamine

Cat. No.: B1197893

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This technical guide provides a comprehensive overview of the molecular formula and weight of **Butethamine**. It includes verified quantitative data, detailed experimental protocols for its characterization, and visual diagrams to illustrate key analytical workflows.

Quantitative Data Summary

The molecular properties of **Butethamine** have been verified from multiple sources. The data is summarized in the table below for clarity and ease of comparison.

Parameter	Value	Source
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₂	[1][2]
Molecular Weight	236.31 g/mol	[1]
Monoisotopic Mass	236.152477885 Da	[1]
CAS Registry Number	2090-89-3	[1]

Experimental Protocols for Verification

The identity and purity of **Butethamine** can be confirmed using several analytical techniques. Below are detailed methodologies for key experiments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of **Butethamine**.^[1]

Objective: To confirm the molecular weight of **Butethamine**.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Column: A non-polar capillary column is typically suitable for the separation of amine compounds.

Procedure:

- Sample Preparation: Dissolve a small amount of **Butethamine** in a volatile organic solvent, such as methanol or dichloromethane.
- Injection: Inject an appropriate volume of the sample solution into the GC inlet.
- Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The components of the sample are separated based on their boiling points and interaction with the stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).
- Mass Analysis: The ionized fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion at each m/z value, generating a mass spectrum.

Data Analysis:

- The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of **Butethamine** (236.31 m/z).
- The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ^1H NMR and ^{13}C NMR are valuable for the structural elucidation of **Butethamine**.

Objective: To confirm the chemical structure of **Butethamine** by analyzing the ^1H and ^{13}C NMR spectra.

Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher).
- NMR tubes.

Procedure:

- Sample Preparation: Dissolve a few milligrams of **Butethamine** in a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the ^1H and ^{13}C NMR spectra.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Data Analysis:

- ^1H NMR: The chemical shifts, integration, and splitting patterns of the proton signals will correspond to the different types of protons in the **Butethamine** molecule.

- ^{13}C NMR: The number of signals and their chemical shifts will correspond to the unique carbon atoms in the molecule.[\[1\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. It can be used to determine the purity of a **Butethamine** sample.

Objective: To assess the purity of a **Butethamine** sample and quantify any impurities.

Instrumentation:

- HPLC system equipped with a UV or fluorescence detector.
- Reversed-phase C18 column.

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
- Sample Preparation: Accurately weigh and dissolve the **Butethamine** sample in the mobile phase or a compatible solvent.
- Injection: Inject a fixed volume of the sample solution onto the HPLC column.
- Chromatographic Separation: The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.
- Detection: As the components elute from the column, they are detected by the UV or fluorescence detector.

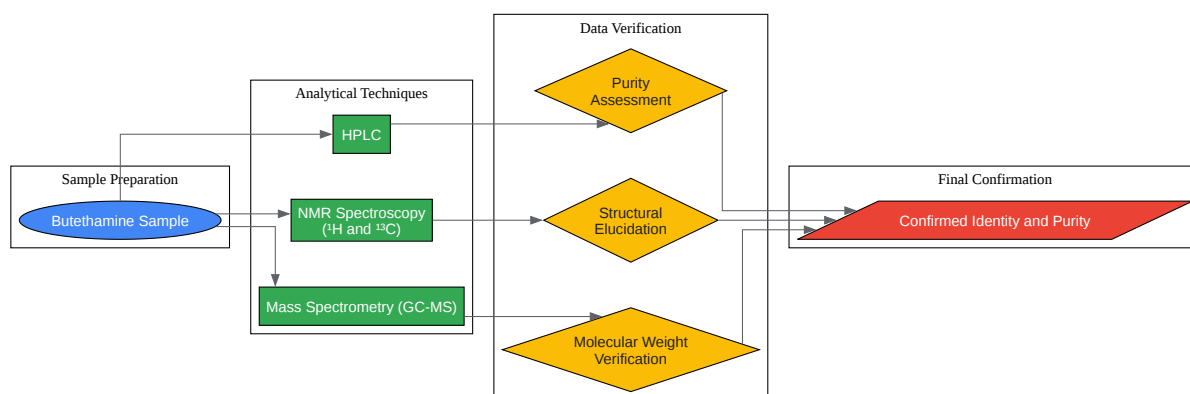
Data Analysis:

- The chromatogram will show a major peak corresponding to **Butethamine** and potentially smaller peaks for any impurities.

- The purity of the sample can be calculated by determining the area percentage of the **Butethamine** peak relative to the total area of all peaks.

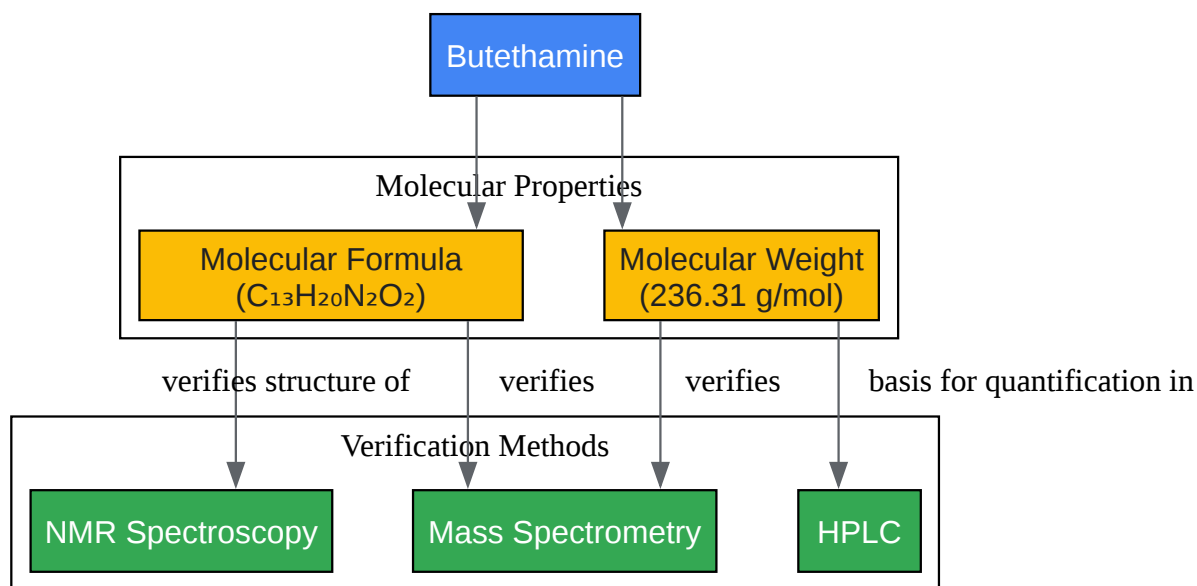
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the verification of **Butethamine's** molecular properties.



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Caption: Workflow for **Butethamine** molecular property verification.



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References

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